molecular formula C24H24N2O3 B554755 H-Gln(Trt)-OH CAS No. 102747-84-2

H-Gln(Trt)-OH

Cat. No. B554755
M. Wt: 388.5 g/mol
InChI Key: XIFFJPJZPDCOJH-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“H-Gln(Trt)-OH” is a pre-loaded resin used for the synthesis of protected peptide acids containing a C-terminal glutamine amino-acid residue by Fmoc SPPS12.



Synthesis Analysis

The synthesis of protected peptide acids containing a C-terminal glutamine amino-acid residue is achieved by Fmoc Solid Phase Peptide Synthesis (SPPS)3. The cleavage of the protected peptide is effected by treatment with 1% TFA in DCM or 20% TFE in DCM1.



Molecular Structure Analysis

The exact molecular structure of “H-Gln(Trt)-OH” is not readily available in the search results. However, it is known that it is a compound used in peptide synthesis4.



Chemical Reactions Analysis

“H-Gln(Trt)-OH” is used in Fmoc solid-phase peptide synthesis1. The specific chemical reactions involved in its use are not detailed in the search results.



Physical And Chemical Properties Analysis

The physical and chemical properties of “H-Gln(Trt)-OH” are not detailed in the search results4.


Scientific Research Applications

  • Protein Crystal Structure Analysis : H-Gln(Trt)-OH, as part of glutamine, plays a critical role in protein crystal structure analysis. In a study by Word et al. (1999), small-probe contact dot surface analysis with explicit hydrogen atoms was used to determine orientations of asparagine and glutamine side-chains in high-quality protein crystal structures.

  • Aminoacyl-tRNA Synthetase Function : Research by Gruic‐Sovulj et al. (2005) showed that Glutaminyl-tRNA synthetase, which uses glutamine in its processes, is crucial for synthesizing activated aminoacyl adenylate in tRNA, highlighting the importance of glutamine in protein synthesis.

  • Biological Activity in Uremic Fluid : In a study by Abiko et al. (1979), a Trp-containing pentapeptide, including glutamine, was isolated from uremic fluid, showing the relevance of glutamine-containing peptides in biological systems.

  • Peptide Synthesis Modification : Mochizuki et al. (2014) demonstrated that tritylation using trityl alcohol (Trt-OH) is an effective procedure for S-protection of cysteine in unprotected peptides, suggesting the utility of H-Gln(Trt)-OH in peptide modification processes (Mochizuki et al., 2014).

  • Protective Effects in Biological Systems : Glutamine shows protective effects against oxidative stress, as found by Li et al. (2013) in their study on carp erythrocytes.

  • Crystallization in Biochemistry : The work of Perona et al. (1988) on overproduction and purification of Escherichia coli tRNA(Gln) illustrates the significance of glutamine in crystallization processes related to tRNA synthetase complexes.

  • Posttranslational Processing : Fischer and Spiess (1987) found that extracts from bovine pituitary could convert glutaminyl peptides to pyroglutamyl peptides, indicating a role for glutamine in posttranslational modifications (Fischer & Spiess, 1987).

  • Immunology and Disease Studies : Hashim (1981) explored the use of modified peptides, including glutamine, in inducing suppressor T lymphocytes, offering insights into autoimmune diseases like experimental allergic encephalomyelitis (Hashim, 1981).

Future Directions

The future directions of “H-Gln(Trt)-OH” are not explicitly mentioned in the search results. However, its use in peptide synthesis suggests it may continue to be important in the development of new peptides and proteins5.


Please note that this information is based on the available search results and may not be fully comprehensive or up-to-date.


properties

IUPAC Name

(2S)-2-amino-5-oxo-5-(tritylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O3/c25-21(23(28)29)16-17-22(27)26-24(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21H,16-17,25H2,(H,26,27)(H,28,29)/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIFFJPJZPDCOJH-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20428606
Record name H-Gln(Trt)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-Gln(Trt)-OH

CAS RN

102747-84-2
Record name N-(Triphenylmethyl)-L-glutamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102747-84-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name H-Gln(Trt)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Glutamine, N-(triphenylmethyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.130.921
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
H-Gln(Trt)-OH
Reactant of Route 2
Reactant of Route 2
H-Gln(Trt)-OH
Reactant of Route 3
H-Gln(Trt)-OH
Reactant of Route 4
Reactant of Route 4
H-Gln(Trt)-OH
Reactant of Route 5
Reactant of Route 5
H-Gln(Trt)-OH
Reactant of Route 6
H-Gln(Trt)-OH

Citations

For This Compound
9
Citations
RI CAREY, H HUANG… - … Journal of Peptide …, 1996 - Wiley Online Library
In this paper we describe the synthesis and properties of Bpoc‐Asn(Trt)‐OH, Bpoc‐Asn(Trt)‐OPfp, Bpoc‐Gln(Trt)‐OH and Bpoc‐Gln(Trt)‐OPfp. These derivatives are highly soluble in …
Number of citations: 7 onlinelibrary.wiley.com
P Sieber, B Riniker - Tetrahedron letters, 1991 - Elsevier
Carboxamide functions may be tritylated by an acid-catalyzed reaction with triphenylmethanol and acetic anhydride in glacial acetic acid. The ω-trityl group of asparagine and glutamine …
Number of citations: 116 www.sciencedirect.com
H Huang - 1997 - search.proquest.com
We described the syntheses and properties of Bpoc-scL-Asn (Trt)-OH, Bpoc-scL-Asn (Trt)-OPfp, Bpoc-scL-Gln (Trt)-OH and Bpoc-scL-Gln (Trt)-OPfp. These derivatives are highly …
Number of citations: 0 search.proquest.com
S Gazal, E Glukhov, C Gilon… - The Journal of peptide …, 2001 - Wiley Online Library
General methods for the preparation of protected N α (ω‐thioalkyl) amino acids building units for backbone cyclization using reductive alkylation and on‐resin preparation are described…
Number of citations: 29 onlinelibrary.wiley.com
EA Kitas, R Knorr, A Trzeciak… - Helvetica chimica …, 1991 - Wiley Online Library
A number of biologically relevant O 4 ‐phospho‐L‐tyrosine‐containing peptides have been synthesized by either the global phosphorylation of the side‐chain‐unprotected L‐tyrosine …
Number of citations: 153 onlinelibrary.wiley.com
H Aloysius - 2014 - search.proquest.com
The feasibility of targeted delivery of cytotoxic agents to prostate cancer cells via selective activation of peptide-linked prodrugs by prostate-specific antigen (PSA) has been previously …
Number of citations: 2 search.proquest.com
ES Akinboye, MD Rosen, O Bakare… - Bioorganic & medicinal …, 2017 - Elsevier
Emetine is a small molecule protein synthesis inhibitor that is toxic to all cell types and therefore suitable for complete killing of all types of heterogeneous cancer cells within a tumor. It …
Number of citations: 22 www.sciencedirect.com
RI CAREY, LW BORDAS… - The Journal of …, 1997 - Wiley Online Library
The preparation and properties are reported of several N x ‐Bpoc ‐amino acid pentafluorophenyl esters, including those bearing tert‐butyl‐, allyl‐ and trityl‐based protecting groups. …
Number of citations: 17 onlinelibrary.wiley.com
LW Bordas - 2000 - search.proquest.com
Chapter I of this dissertation, gives an over all literature review of solid phase peptide chemistry, examples of commonly used construction protocols and a brief overview of the kinds of …
Number of citations: 0 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.